(3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
Description
The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone" features a 1,2,4-oxadiazole core substituted at the 5-position with a pyrazin-2-yl group and linked via a methanone bridge to a 3,4-dihydroisoquinoline moiety.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2/c22-16(21-8-5-11-3-1-2-4-12(11)10-21)15-19-14(20-23-15)13-9-17-6-7-18-13/h1-4,6-7,9H,5,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLLOMBSBNUYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-dihydroisoquinolin-2(1H)-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone has garnered attention in recent pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a dihydroisoquinoline moiety linked to a pyrazinyl oxadiazole group, which is believed to contribute to its biological activity.
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Inhibition of Protein Arginine Methyltransferases (PRMTs)
- Research indicates that derivatives of the dihydroisoquinoline scaffold can act as potent inhibitors of PRMT5. For instance, a related compound demonstrated an IC50 value of 8.5 nM against PRMT5, indicating strong inhibitory potential . Such inhibition is relevant in the context of leukemia and lymphoma treatment.
- Antitumor Activity
- Dopamine Receptor Modulation
Biological Activity Overview
Case Studies and Experimental Findings
-
Case Study on Antitumor Efficacy
- A study highlighted the effectiveness of related compounds in inhibiting tumor growth in xenograft models. The compounds were observed to significantly reduce tumor size compared to control groups, showcasing their potential as therapeutic agents against specific cancers.
- Structure-Activity Relationship (SAR) Analysis
Comparison with Similar Compounds
Electronic and Functional Differences
- Pyrazine vs. Pyrimidinone/Phenyl Substituents: The target’s pyrazine group is electron-deficient, favoring π-π stacking with aromatic residues in biological targets. In contrast, pyrimidinone () introduces H-bond donor/acceptor sites, while phenyl groups () enhance lipophilicity but reduce polarity .
- Oxadiazole Isomerism : The 1,2,4-oxadiazole core in the target compound differs from 1,3,4-oxadiazole () in nitrogen positioning, affecting dipole moments and metabolic stability. 1,2,4-Oxadiazoles are generally more resistant to hydrolysis .
- Isoquinoline vs. Pyridine/Triazole Linkages: The 3,4-dihydroisoquinoline moiety in the target and provides partial saturation, reducing planarity compared to fully aromatic systems like pyridine (). This may influence membrane permeability and binding specificity .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Answer:
The synthesis of this compound requires careful optimization due to its heterocyclic complexity. A validated approach involves:
- Stepwise assembly : First, synthesize the 3,4-dihydroisoquinoline moiety via Pictet-Spengler cyclization, followed by coupling with a pre-formed 3-(pyrazin-2-yl)-1,2,4-oxadiazole fragment using a carbodiimide-mediated coupling reaction .
- Solvent selection : Ethanol or DMF is recommended for reflux conditions to enhance solubility of intermediates .
- Catalyst screening : Use HOBt (Hydroxybenzotriazole) or EDCI (Ethyl dimethylaminopropyl carbodiimide) to improve coupling efficiency .
- Temperature control : Maintain reflux temperatures (80–100°C) for 2–4 hours to ensure completion while minimizing side reactions .
- Purity assessment : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
Answer:
A multi-technique approach is critical:
- HPLC : Use a reversed-phase C18 column (acetonitrile:water, 70:30 v/v) to assess purity (>95% by UV detection at 254 nm) .
- FTIR : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the methanone, C=N stretch at ~1580 cm⁻¹ for oxadiazole) .
- NMR : Assign peaks via ¹H/¹³C NMR (e.g., dihydroisoquinoline protons at δ 3.5–4.5 ppm, pyrazine aromatic protons at δ 8.5–9.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers establish structure-activity relationships (SAR) for this compound’s biological targets?
Answer:
SAR studies require a combination of experimental and computational strategies:
- Analog synthesis : Modify the dihydroisoquinoline or oxadiazole moieties (e.g., substituent variations, ring expansions) to probe pharmacophore requirements .
- In vitro assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify binding affinities .
- Docking simulations : Perform molecular docking (AutoDock Vina, Schrödinger) to map interactions with active sites (e.g., hydrogen bonds with pyrazine nitrogen) .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and topological indices .
Advanced: What experimental designs are recommended to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) or enzyme inhibition (IC₅₀ determination under fixed pH/temperature) .
- Batch consistency : Use HPLC to verify compound purity (>98%) and exclude degradation products .
- Replicate experiments : Perform triplicate measurements with positive/negative controls (e.g., staurosporine for kinase inhibition) .
- Cross-lab validation : Collaborate with independent labs to confirm reproducibility under blinded conditions .
Advanced: How can researchers assess the compound’s stability under physiological or environmental conditions?
Answer:
Stability studies should address:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC-MS to identify degradation products (e.g., hydrolysis of oxadiazole to amide) .
- Photostability : Expose to UV light (300–400 nm) and monitor changes via UV-Vis spectroscopy .
- Thermal stability : Use TGA (thermogravimetric analysis) to determine decomposition temperatures .
- Environmental fate : Apply OECD 307 guidelines to study soil/water biodegradation using LC-MS/MS .
Advanced: What computational methods are effective for predicting this compound’s pharmacokinetic properties?
Answer:
Leverage in silico tools to predict ADMET profiles:
- Permeability : Use the Caco-2 cell model in SwissADME or admetSAR to estimate intestinal absorption .
- Metabolism : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) via docking or MetaSite .
- Toxicity : Apply ProTox-II to predict hepatotoxicity or mutagenicity .
- Solubility : Calculate logS (Ali logS) and correlate with experimental shake-flask data .
Advanced: How can researchers design in vivo studies to evaluate therapeutic efficacy while minimizing off-target effects?
Answer:
Key considerations include:
- Dosing regimen : Determine MTD (maximum tolerated dose) via acute toxicity studies in rodents (OECD 423) .
- Biomarker selection : Use ELISA or LC-MS to measure target engagement (e.g., reduced inflammatory cytokines for immunomodulatory activity) .
- Tissue distribution : Conduct radiolabeled (¹⁴C) tracer studies to quantify organ-specific accumulation .
- Control groups : Include vehicle controls and structurally unrelated analogs to isolate compound-specific effects .
Advanced: What strategies can address challenges in scaling up synthesis for preclinical studies?
Answer:
Scale-up requires balancing yield and purity:
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer for sensitive intermediates .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety profiles .
- Crystallization optimization : Use anti-solvent addition (e.g., water in ethanol) to improve crystal purity and yield .
- Process analytics : Integrate PAT (process analytical technology) for real-time HPLC monitoring .
Advanced: How can researchers investigate the compound’s environmental impact under regulatory frameworks?
Answer:
Follow EPA/EMA guidelines for ecotoxicology:
- Aquatic toxicity : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Bioaccumulation : Calculate BCF (bioconcentration factor) using logKow values from EPI Suite .
- Degradation studies : Assess hydrolysis (OECD 111) and photolysis (OECD 316) in simulated environmental matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
